molecular formula C17H13Cl2NO5 B3481624 1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate

1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate

Cat. No.: B3481624
M. Wt: 382.2 g/mol
InChI Key: RGOGBSHRKDQGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate is a complex organic compound with significant applications in various fields. It is characterized by its unique structure, which includes a benzene ring substituted with dimethyl groups and a dichlorobenzamido group. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the benzene ring with dimethyl and carboxylate groups. The dichlorobenzamido group is then introduced through a series of reactions, including electrophilic aromatic substitution and amide formation. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-pressure conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, which have applications in different fields .

Scientific Research Applications

1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their function and activity. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

dimethyl 2-[(2,6-dichlorobenzoyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO5/c1-24-16(22)9-6-7-10(17(23)25-2)13(8-9)20-15(21)14-11(18)4-3-5-12(14)19/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOGBSHRKDQGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,4-Dimethyl 2-(2,6-dichlorobenzamido)benzene-1,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.